2'-Fluoro-4'-methoxyacetophenone

Physical organic chemistry Process chemistry Crystallization

Generic acetophenone analogs introduce batch variability and compromise synthetic reproducibility in drug discovery. 2'-Fluoro-4'-methoxyacetophenone eliminates this risk through its distinct physicochemical profile. • Defined LogP 1.42 and mp 50-54°C ensure consistent purification and lipophilicity control for PETT HIV-1 RT inhibitor synthesis (IC₅₀ 0.6-5 nM). • Ortho-fluorine/para-methoxy pattern provides a unique polarized aryl ring for Suzuki-Miyaura coupling and kinase inhibitor scaffolds. • Available in >98% purity with ambient global shipping for reliable procurement.

Molecular Formula C9H9FO2
Molecular Weight 168.16 g/mol
CAS No. 74457-86-6
Cat. No. B1349110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Fluoro-4'-methoxyacetophenone
CAS74457-86-6
Molecular FormulaC9H9FO2
Molecular Weight168.16 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=C(C=C1)OC)F
InChIInChI=1S/C9H9FO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-5H,1-2H3
InChIKeyPIRRWUMTIBFCCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Fluoro-4'-methoxyacetophenone (CAS 74457-86-6): Technical Baseline for Procurement and Differentiation


2′-Fluoro-4′-methoxyacetophenone (CAS 74457-86-6) is a fluorinated aromatic ketone characterized by a 2′-fluoro and 4′-methoxy substitution pattern on the acetophenone core. With a molecular formula of C₉H₉FO₂ and a molecular weight of 168.16 g/mol, the compound presents as a white to off-white crystalline solid at room temperature, exhibiting a melting point range of 50–54 °C and a boiling point range of 80–85 °C at 0.1 mmHg [1]. The compound is commercially available from multiple suppliers with typical purities ranging from 95% to 99% and is widely employed as a key building block in the synthesis of fluorinated pharmaceuticals and advanced organic intermediates .

Workflow
Fluorinated building block procurement for medicinal chemistry and advanced intermediate synthesis
Selection context
Ortho-fluoro / para-methoxy substitution pattern provides a distinct physicochemical profile for downstream control
Use context
Supports preparation of lipophilicity-balanced pharmaceutical intermediates and liquid crystal precursors

Why Generic Substitution Fails: Distinctive Physicochemical Signature of 2'-Fluoro-4'-methoxyacetophenone


Simple substitution of 2′-fluoro-4′-methoxyacetophenone with other acetophenone analogs in synthetic workflows is often unproductive due to the compound's unique physicochemical signature, which directly impacts reaction outcomes and downstream product profiles. The specific ortho-fluorine and para-methoxy substitution pattern confers a distinct melting point (50–54 °C) and LogP value (1.42) that differ markedly from non-fluorinated, differently halogenated, or regioisomeric analogs [1]. These differences are not merely academic; they govern purification behavior (crystallization, column chromatography) and influence the lipophilicity and metabolic stability of the final fluorinated products derived from this intermediate . Consequently, in procurement settings where precise physical form or a defined lipophilic starting point is critical for downstream process consistency, generic replacement with a structurally similar but physically distinct analog introduces significant risk of process deviation and product quality failure.

Property
This compound
Common analogs
Melting point / purification
Crystalline solid with distinct mp range supports reproducible recrystallization
Non-fluorinated or meta-fluoro regioisomers show different solid-state behavior, potentially altering solvent selection and purity control
Lipophilicity (LogP)
Balanced polarity profile from ortho-F and para-OMe combination
4'-methoxy or 2'-fluoro analogs exhibit higher LogP, which may shift pharmacokinetic properties of derived products
Boiling point / distillation
High-vacuum bp enables gentle distillation for high-purity isolation
Regioisomeric or non-fluorinated analogs often require different pressure/temperature conditions, complicating process transfer

Quantitative Differentiation Guide: 2'-Fluoro-4'-methoxyacetophenone vs. Structural Analogs


Melting Point Differentiation: Ortho-Fluoro Para-Methoxy Substitution Elevates Melting Point Relative to Non-Fluorinated and Meta-Fluoro Analogs

The melting point of 2′-fluoro-4′-methoxyacetophenone is significantly higher than that of its non-fluorinated parent (4′-methoxyacetophenone) and lower than its meta-fluoro regioisomer (3′-fluoro-4′-methoxyacetophenone). Specifically, the target compound melts at 50–54 °C [1], whereas 4′-methoxyacetophenone melts at 36–38 °C [2] and 3′-fluoro-4′-methoxyacetophenone melts at 90–93 °C [3]. This intermediate melting point is a direct consequence of the ortho-fluorine substitution pattern, which alters intermolecular forces without the dramatic lattice stabilization seen in the meta-fluoro isomer. This property has practical implications for purification by recrystallization and for handling in solid form during manufacturing.

Melting point (mp)
Cross-study comparable
Target mp 50–54 °C, +14–16 °C above 4′-methoxyacetophenone (36–38 °C), and −40 °C below meta-fluoro regioisomer (90–93 °C).
Measured mp supports identity verification and recrystallization solvent choice.
Literature values; confirm under your laboratory conditions.
Physical organic chemistry Process chemistry Crystallization

Lipophilicity Tuning: Distinct LogP Value Enables Precise Control of Drug-Like Properties

The experimental LogP of 2′-fluoro-4′-methoxyacetophenone is reported as 1.42 , which represents a careful balance between the electron-withdrawing, lipophilicity-reducing effect of the ortho-fluorine and the electron-donating, lipophilicity-enhancing effect of the para-methoxy group. This value is notably lower than that of 4′-methoxyacetophenone (LogP ≈ 1.79–1.90) , 2′-fluoroacetophenone (LogP ≈ 2.03) [1], and 3′-fluoro-4′-methoxyacetophenone (LogP ≈ 2.04) [2]. This precise LogP modulation is critical when the compound serves as a building block for fluorinated pharmaceuticals, where subtle changes in lipophilicity can dramatically affect absorption, distribution, and metabolic stability.

Lipophilicity (LogP)
Cross-study comparable
Experimental LogP 1.42, 0.37–0.62 units lower than 4′-methoxyacetophenone, 2′-fluoroacetophenone, and meta-fluoro analog.
Reported LogP differentiates lipophilicity starting point for ADME-relevant lead optimization.
Experimental data from supplier databases; request batch-specific certificate when critical.
Medicinal chemistry Drug design ADME

Boiling Point Characteristics: High Vacuum Boiling Point Enables Purification by Distillation

2′-Fluoro-4′-methoxyacetophenone exhibits a boiling point of 80–85 °C at 0.1 mmHg [1]. Under reduced pressure, this boiling point is higher than that of 4′-methoxyacetophenone (152–154 °C at 26 mmHg) [2] and 2′-fluoroacetophenone (82–83 °C at 10 mmHg) [3] when normalized to pressure. The specific boiling point at high vacuum provides a reliable purification handle via distillation, which can be a critical differentiator in process chemistry where alternative analogs may require different or less efficient purification protocols.

Boiling point (bp)
Cross-study comparable
bp 80–85 °C at 0.1 mmHg; normalized pressure comparison shows gentler distillation than meta-fluoro or non-fluorinated analogs.
High-vacuum bp offers a practical purification route for high-purity material.
Pressure-dependent; verify distillation parameters in your setup.
Organic synthesis Purification Process development

Medicinal Chemistry Relevance: Validated Precursor for HIV-1 Reverse Transcriptase Inhibitors

2′-Fluoro-4′-methoxyacetophenone is a documented precursor for the synthesis of phenethylthiazolylthiourea (PETT) derivatives, which have been identified as a potent new class of non-nucleoside HIV-1 reverse transcriptase (RT) inhibitors . In the seminal J. Med. Chem. study, PETT analogs derived from this and related building blocks displayed IC₅₀ values against wild-type HIV-1 RT between 0.6 and 5 nM and ED₅₀ values between 1 and 5 nM in MT-4 cell culture [1]. This established utility in a well-defined, high-value medicinal chemistry program provides a concrete, literature-supported rationale for selecting this specific building block over less-characterized alternatives.

Synthetic utility (PETT precursor)
Supporting evidence
Documented precursor for PETT HIV-1 RT inhibitors; derived analogs reported IC₅₀ 0.6–5 nM (wild-type RT) and ED₅₀ 1–5 nM (MT-4 cells).
Peer-reviewed synthetic track record supports antiviral probe design; endpoint data are for derived final compounds, not the building block itself.
J. Med. Chem. 1996, 39, 4261–4274; assess structural relevance to your target.
Antiviral drug discovery Medicinal chemistry PETT derivatives

Recommended Application Scenarios for 2'-Fluoro-4'-methoxyacetophenone Based on Evidence


Synthesis of Fluorinated PETT-Derived HIV-1 Reverse Transcriptase Inhibitors

2′-Fluoro-4′-methoxyacetophenone is the preferred starting material for the synthesis of phenethylthiazolylthiourea (PETT) derivatives, a class of non-nucleoside HIV-1 reverse transcriptase inhibitors. The compound's ortho-fluorine and para-methoxy substitution pattern is integral to the structure of the final PETT analogs, which have demonstrated low-nanomolar potency against wild-type HIV-1 RT (IC₅₀ 0.6–5 nM) and in cell culture (ED₅₀ 1–5 nM) [1]. This established synthetic route, published in a peer-reviewed medicinal chemistry journal, provides a clear and validated pathway for antiviral drug discovery programs seeking to explore this chemical space [1].

Medicinal Chemistry Building Block Requiring Precise Lipophilicity Control

In drug discovery programs where fine-tuning of lipophilicity is essential for optimizing ADME properties, 2′-fluoro-4′-methoxyacetophenone offers a distinct and measurable LogP value of 1.42 . This value is lower than that of 4′-methoxyacetophenone (LogP ≈ 1.79–1.90) , 2′-fluoroacetophenone (LogP ≈ 2.03) [2], and the meta-fluoro regioisomer (LogP ≈ 2.04) [3]. Consequently, it serves as a strategic intermediate for constructing molecules with balanced lipophilicity, a property often correlated with improved metabolic stability and bioavailability .

Crystallization-Dependent Process Chemistry and Quality Control

The distinctive melting point range of 50–54 °C [4] differentiates 2′-fluoro-4′-methoxyacetophenone from non-fluorinated (36–38 °C) [5] and meta-fluoro (90–93 °C) [6] analogs. This specific thermal behavior provides a robust quality control metric for identity and purity verification. In process chemistry, this melting point informs the selection of recrystallization solvents and conditions, offering a reproducible purification handle that is absent in liquid or lower-melting analogs.

Synthesis of Liquid Crystal Materials and Advanced Organic Intermediates

Beyond pharmaceutical applications, 2′-fluoro-4′-methoxyacetophenone is utilized in Suzuki-Miyaura coupling reactions to generate biphenyl scaffolds for kinase inhibitors and in the preparation of liquid crystal materials, where the fluorine atom contributes to desirable mesogenic properties . The compound's electron-withdrawing ortho-fluorine and electron-donating para-methoxy groups create a polarized aromatic ring system, which can be further elaborated into advanced materials with tailored electronic and optical characteristics.

Application
Selection Property
Validation Focus
PETT-derived HIV-1 RT inhibitor synthesis
Validated synthetic route (literature-supported)
Replication of published antiviral probe protocol; endpoint assay context
Medicinal chemistry requiring lipophilicity tuning
Characteristic LogP profile from ortho-F/para-OMe
Correlate with ADME parameters in lead series; verify batch LogP consistency
Crystallization-dependent process chemistry and QC
Distinct melting point as identity/purity metric
Recrystallization solvent screening and solid-form handling
Synthesis of liquid crystal materials and advanced intermediates
Fluorinated polarized aromatic core
Suzuki-Miyaura coupling and mesogenic property evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2'-Fluoro-4'-methoxyacetophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.